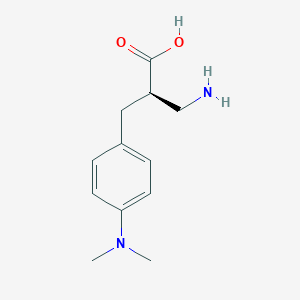
(r)-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid is a chiral compound with significant potential in various scientific fields. This compound features an amino group, a dimethylamino-substituted benzyl group, and a propanoic acid moiety, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a suitable benzylamine derivative with a propanoic acid precursor under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as increased efficiency, better control over reaction conditions, and scalability. The use of continuous flow reactors can also enhance the sustainability and cost-effectiveness of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
®-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable for studying stereochemistry and enantioselective reactions.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its unique structural features.
Medicine
In medicine, ®-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid has potential applications in drug development. Its structural components can be modified to create analogs with therapeutic properties.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its versatility allows for applications in various sectors, including pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of ®-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid involves its interaction with specific molecular targets. The amino and dimethylamino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The propanoic acid moiety can participate in acid-base reactions, further modulating the compound’s effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-3-Amino-2-(4-methylamino)benzyl)propanoic acid
- ®-3-Amino-2-(4-ethylamino)benzyl)propanoic acid
- ®-3-Amino-2-(4-(dimethylamino)phenyl)propanoic acid
Uniqueness
What sets ®-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both amino and dimethylamino groups allows for diverse interactions with biological targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C12H18N2O2 |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
(2R)-2-(aminomethyl)-3-[4-(dimethylamino)phenyl]propanoic acid |
InChI |
InChI=1S/C12H18N2O2/c1-14(2)11-5-3-9(4-6-11)7-10(8-13)12(15)16/h3-6,10H,7-8,13H2,1-2H3,(H,15,16)/t10-/m1/s1 |
Clé InChI |
UBHBWFINVWXKBO-SNVBAGLBSA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)C[C@H](CN)C(=O)O |
SMILES canonique |
CN(C)C1=CC=C(C=C1)CC(CN)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


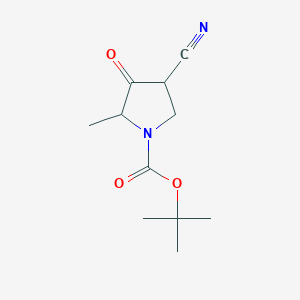
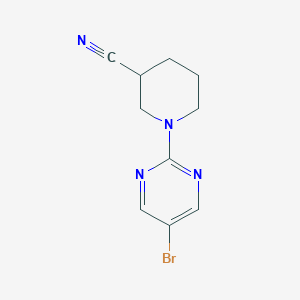
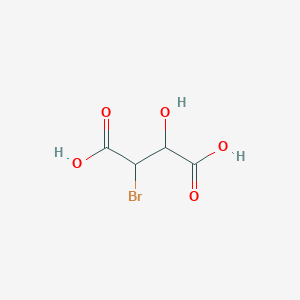
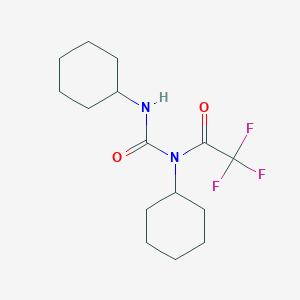
![3-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)benzonitrile](/img/structure/B13986762.png)
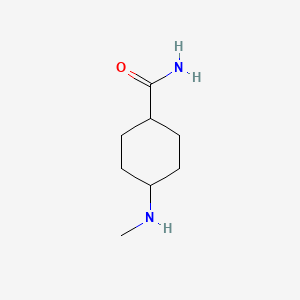

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B13986789.png)
![2-Pyridinebutanenitrile,a-methyl-a-[2-(2-pyridinyl)ethyl]-](/img/structure/B13986790.png)

![2-[(2-oxo-3H-pyrimidin-4-yl)amino]acetic acid](/img/structure/B13986803.png)
![6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one](/img/structure/B13986806.png)
![5,8-Dihydro-8,8-dimethyl-indeno[2,1-c]carbazole](/img/structure/B13986815.png)

